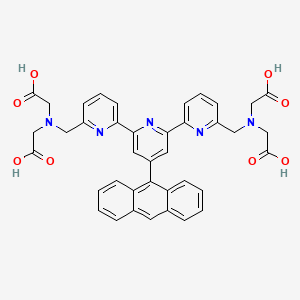
H4atta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H4atta is a tetracarboxylic acid. It is a conjugate acid of an atta(4-).
Aplicaciones Científicas De Investigación
Medicinal Chemistry
H4atta has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it can modulate pathways involved in cancer progression and apoptosis.
- Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 and MDA-MB-231. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2 .
Drug Delivery Systems
This compound is being investigated for its role in enhancing drug delivery efficacy. Its lipid-based formulations facilitate the transport of therapeutic agents across biological membranes.
- Case Study: Lipid Formulations
A patent describes a novel lipid formulation incorporating this compound that improves the delivery of nucleic acids for gene therapy applications. This formulation enhances cellular uptake and stability of therapeutic agents, making it a promising candidate for future treatments .
Biochemical Applications
The compound is also explored for its biochemical applications, particularly in enzyme modulation and metabolic studies.
- Enzyme Interaction Studies
This compound has been shown to influence the activity of key enzymes involved in metabolic pathways. Research indicates that it can act as an inhibitor or activator depending on the specific enzyme context, providing insights into metabolic regulation .
Data Tables
Propiedades
Fórmula molecular |
C39H33N5O8 |
|---|---|
Peso molecular |
699.7 g/mol |
Nombre IUPAC |
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
Clave InChI |
OOFLZRMKTMLSMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















